3-Methylbenzothiophene-2-sulfonic acid

Description

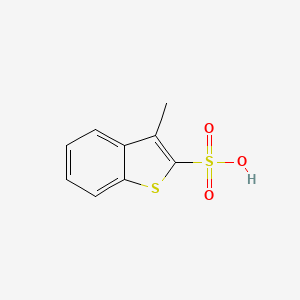

3-Methylbenzothiophene-2-sulfonic acid is a sulfonic acid derivative featuring a benzothiophene backbone substituted with a methyl group at the 3-position and a sulfonic acid group at the 2-position. This compound belongs to a class of aromatic sulfonic acids, which are widely utilized in industrial chemistry, pharmaceuticals, and agrochemicals due to their strong acidity, stability, and capacity to form salts or esters.

Properties

Molecular Formula |

C9H8O3S2 |

|---|---|

Molecular Weight |

228.3 g/mol |

IUPAC Name |

3-methyl-1-benzothiophene-2-sulfonic acid |

InChI |

InChI=1S/C9H8O3S2/c1-6-7-4-2-3-5-8(7)13-9(6)14(10,11)12/h2-5H,1H3,(H,10,11,12) |

InChI Key |

DJOYITOYLFYXJV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC2=CC=CC=C12)S(=O)(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-methylbenzothiophene-2-sulfonic acid with structurally or functionally related sulfonic acid derivatives, focusing on molecular features, physicochemical properties, and applications.

3-Nitrobenzenesulfonic Acid

- Structure: Features a nitro group (-NO₂) at the 3-position and a sulfonic acid group (-SO₃H) on a benzene ring.

- Physicochemical Properties :

- Melting Point: 70°C (crystalline solid).

- Solubility: Soluble in hot water and oxygenated solvents.

- Synthesis : Produced via sulfonation of nitrobenzene or nitration of benzenesulfonic acid.

- Applications : Primarily used as an intermediate in dye synthesis and for producing metanilic acid.

- Comparison : The nitro group in 3-nitrobenzenesulfonic acid is electron-withdrawing, enhancing acidity compared to the methyl group in this compound, which is electron-donating. This difference influences reactivity in electrophilic substitution reactions and salt formation .

3-(Thiophene-2-sulfonamido)benzoic Acid

- Structure : Combines a thiophene sulfonamide moiety with a benzoic acid group.

- Molecular Formula: C₁₁H₉NO₄S₂ (MW: 283.32).

- Solubility: Slightly soluble in chloroform, methanol, and DMSO.

- Comparison : The thiophene ring and sulfonamide group introduce distinct electronic and steric effects compared to the benzothiophene-sulfonic acid system. The presence of a carboxylic acid group in this compound enables additional hydrogen bonding, affecting solubility and biological activity .

3-[(Thiophene-2-sulfonyl)methyl]benzoic Acid

- Structure : Contains a thiophene sulfonyl group attached to a methylene bridge and a benzoic acid group.

- Molecular Formula : C₁₂H₁₀O₄S₂ (MW: 282.34).

- Unlike this compound, this compound lacks the fused benzothiophene ring, which reduces aromatic conjugation and may alter electronic properties .

Benzenesulfonic (3-Methyl-2-benzothiazolinylidene)hydrazide

- Structure : Combines a benzothiazole ring with a benzenesulfonic hydrazide group.

- Molecular Formula : C₁₄H₁₃N₃O₂S₂ (MW: 319.4).

- Applications : Likely used in coordination chemistry or as a ligand due to the hydrazide functional group.

- Comparison : The benzothiazole ring differs from benzothiophene in heteroatom placement (N vs. S), affecting electron density and coordination properties. The hydrazide group introduces nucleophilic reactivity absent in this compound .

Metsulfuron Methyl Ester

- Structure : A sulfonylurea herbicide with a methyl ester group and triazine ring.

- Molecular Formula : C₁₄H₁₅N₅O₆S (MW: 381.36).

- Applications : Herbicidal activity via acetolactate synthase inhibition.

- Comparison : Unlike this compound, this compound’s sulfonylurea group enables herbicidal action. The methyl ester enhances lipophilicity, facilitating membrane penetration in plants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.